molecular formula C19H20O5 B7785123 (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 7355-34-2

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B7785123
CAS No.: 7355-34-2
M. Wt: 328.4 g/mol
InChI Key: NLVWDGQCMVBWDD-VMPITWQZSA-N
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Description

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and biological properties to these molecules .

Preparation Methods

The synthesis of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Chemical Reactions Analysis

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a precursor in the synthesis of other chalcone derivatives and as a reagent in organic synthesis.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of nonlinear optical materials and as a dye intermediate

Mechanism of Action

The biological activities of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, it can modulate various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is unique among chalcone derivatives due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the chalcone backbone but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVWDGQCMVBWDD-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-34-2
Record name NSC43323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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